Biotin-PEG24-NHS ester

Vue d'ensemble

Description

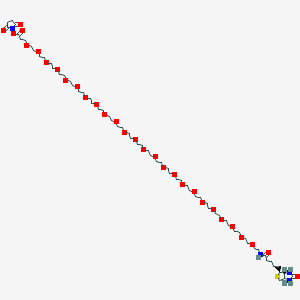

Biotin-PEG24-NHS ester: is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in biochemical and pharmaceutical research due to its ability to facilitate the biotinylation of various molecules, including proteins, peptides, and antibodies. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG24-NHS ester involves the conjugation of biotin with PEG and NHS ester. The process typically starts with the activation of biotin using NHS to form biotin-NHS. This intermediate is then reacted with PEG to form this compound. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as chromatography and is stored under conditions that prevent degradation, such as low temperatures and protection from light .

Analyse Des Réactions Chimiques

Types of Reactions: Biotin-PEG24-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins)

Conditions: pH 7-9, organic solvents like DMF or DMSO, inert atmosphere to prevent hydrolysis.

Major Products: The major product of the reaction between this compound and primary amines is a biotinylated molecule with a stable amide bond. This biotinylated product can then be used for various biochemical applications .

Applications De Recherche Scientifique

Protein Modification

Biotin-PEG24-NHS ester is primarily utilized for the modification of proteins through a process known as PEGylation. This involves attaching polyethylene glycol (PEG) chains to proteins, which enhances their solubility and stability.

- Mechanism of Action : The NHS ester reacts with primary amines found in proteins (e.g., lysine residues), forming stable amide bonds. This reaction occurs optimally at pH 7-9, allowing for efficient coupling without significantly altering the protein's biological activity .

-

Benefits of PEGylation :

- Increased Solubility : The hydrophilic nature of PEG improves the water solubility of proteins, facilitating their use in various applications.

- Reduced Immunogenicity : PEGylation can mask antigenic sites on proteins, reducing their immunogenic potential and prolonging their circulation time in vivo .

- Enhanced Stability : PEGylated proteins exhibit reduced aggregation and degradation, making them more suitable for therapeutic use.

Drug Delivery Systems

This compound plays a crucial role in developing targeted drug delivery systems. Its biotin component allows for specific targeting of cells that express avidin or streptavidin.

- Targeted Therapy : By conjugating drugs to biotinylated carriers, researchers can achieve targeted delivery to specific tissues or cells. This is particularly useful in cancer therapy, where targeted delivery can minimize side effects and enhance therapeutic efficacy .

- Formulation : this compound can be incorporated into liposomes or nanoparticles, providing a versatile platform for drug encapsulation and release. The PEG spacer enhances the stability and circulation time of these formulations .

Diagnostic Applications

In diagnostics, this compound is employed to enhance the sensitivity and specificity of assays.

- Assay Development : The compound is used to label antibodies or antigens with biotin, allowing for easy detection using streptavidin-coated surfaces or detection systems. This is particularly useful in ELISA (enzyme-linked immunosorbent assay) formats where high sensitivity is required .

- Immunohistochemistry : Biotinylated antibodies are used in immunohistochemical staining to visualize specific proteins within tissue samples. The strong binding affinity between biotin and avidin allows for amplified signal detection, improving assay sensitivity .

Case Study 1: PEGylated Protein Therapeutics

A study demonstrated the effectiveness of PEGylated insulin using this compound. The modified insulin exhibited improved pharmacokinetics compared to unmodified insulin, leading to prolonged action and reduced dosing frequency in diabetic models .

Case Study 2: Targeted Cancer Therapy

Research involving biotinylated nanoparticles showed enhanced accumulation in tumor sites when conjugated with chemotherapeutic agents. The biotin-targeted approach resulted in significantly higher drug delivery efficiency compared to non-targeted formulations .

Mécanisme D'action

Biotin-PEG24-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The biotin moiety binds strongly to avidin or streptavidin, allowing for the capture and detection of biotinylated molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of biotinylation reactions .

Comparaison Avec Des Composés Similaires

- Biotin-PEG4-NHS ester

- Biotin-PEG12-NHS ester

- Biotin-PEG48-NHS ester

Comparison: Biotin-PEG24-NHS ester is unique due to its longer PEG spacer (24 units), which provides greater solubility and reduced steric hindrance compared to shorter PEG linkers like Biotin-PEG4-NHS ester and Biotin-PEG12-NHS ester. This makes this compound particularly useful in applications where high solubility and minimal steric hindrance are critical .

Activité Biologique

Biotin-PEG24-NHS ester is a specialized chemical compound used primarily in bioconjugation and drug development. Its unique structure allows it to serve as an effective linker in various biological applications, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and biotinylation of proteins. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a polyethylene glycol (PEG) chain with a length of 24 units, terminated with an N-hydroxysuccinimide (NHS) ester group. The NHS group is known for its ability to react with primary amines under physiological conditions (pH 7.0-9.0), forming stable amide bonds. This property is crucial for bioconjugation processes.

| Property | Value |

|---|---|

| Molecular Formula | C₇₄H₁₁₉N₃O₃₀ |

| Molecular Weight | 1530.74 g/mol |

| Solubility | Soluble in water |

| Reactivity | Reacts with primary amines |

The mechanism by which this compound exerts its biological activity involves the following steps:

- Reaction with Amines : The NHS group reacts specifically with primary amines found in proteins, such as lysine residues or the N-terminus, leading to biotinylation.

- Formation of Stable Conjugates : The resulting amide bond is stable under various conditions, allowing for the retention of protein functionality.

- Enhanced Solubility and Flexibility : The PEG spacer enhances solubility and provides flexibility, minimizing steric hindrance during conjugation processes.

Applications

This compound has diverse applications in research and therapeutic contexts:

- Bioconjugation : Used to label proteins and antibodies for detection and purification.

- PROTAC Development : Serves as a linker in the design of PROTACs, which target specific proteins for degradation.

- Cell Surface Protein Studies : Facilitates the study of membrane proteins by enabling their labeling without compromising their biological activity.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological applications:

- Protein Labeling Efficiency : Research indicates that biotinylated proteins retain their biological activity post-conjugation, making them suitable for use in assays and therapeutic applications .

- Impact on Drug Development : A study highlighted its role in developing PROTACs that can effectively target and degrade specific proteins implicated in diseases such as cancer .

-

Case Studies :

- A case study involving the use of this compound in antibody-drug conjugates showed enhanced targeting and reduced off-target effects compared to traditional methods .

- Another study focused on its application in studying immune responses by labeling cell surface receptors, enabling detailed analysis of receptor dynamics .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74)/t58-,59-,64-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKPYGZMJFADHK-WYJVHFOMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H120N4O30S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1469.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.